2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTXNOARFQELRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might act as a linker in protacs, facilitating the formation of a ternary complex between the target protein and an e3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
Given its potential role in protacs, it could be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation.
Pharmacokinetics
The design of protacs often considers these properties to ensure optimal bioavailability.
Result of Action
If it functions as a part of a protac, its action would result in the degradation of specific target proteins, potentially altering cellular functions depending on the role of the degraded protein.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid. For instance, storage conditions like a dry, cool, and well-ventilated place are recommended to maintain its stability.
Biological Activity
2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid, with the CAS number 2097997-39-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Structure : The compound features a piperidine ring substituted with a chloropyridine moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing piperidine and pyridine structures often exhibit anticancer properties. The presence of the chloropyridine group enhances the compound's interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Compounds with piperidine moieties have been documented to possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition of AChE is significant in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired .
Study on Anticancer Activity
In a study conducted by Kumar et al. (2009), various piperidine derivatives were synthesized and tested for their anticancer activity. The findings indicated that derivatives similar to this compound showed significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development in oncology .
Enzyme Inhibition Assay
A recent assay evaluated the enzyme inhibitory potential of related compounds, showing that modifications in the piperidine structure significantly impacted their AChE inhibition efficacy. The study highlighted that the introduction of polar groups could enhance solubility while maintaining inhibitory activity .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation
One of the most promising applications of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid is its potential role in targeted protein degradation strategies, particularly through the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound may serve as a linker in these systems, facilitating the formation of a ternary complex necessary for targeted protein degradation.
Biochemical Pathways
Ubiquitin-Proteasome Pathway
Given its involvement in PROTACs, this compound is linked to the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels and maintaining cellular homeostasis. By aiding in the degradation of specific proteins, this compound could potentially alter various cellular functions and pathways, making it a valuable tool in therapeutic contexts.
Pharmacokinetics
The pharmacokinetic properties of this compound are critical for its application in drug development. Properties such as solubility, stability, and bioavailability are essential for ensuring that the compound can effectively reach its target within biological systems. Research into these properties can inform modifications to enhance its efficacy as a therapeutic agent.
Synthetic Biology
Synthesis and Retrosynthesis
The compound's synthesis can be optimized using advanced retrosynthesis techniques. AI-powered synthesis planning tools can predict feasible synthetic routes for producing this compound. These tools leverage extensive databases of chemical reactions to streamline the synthesis process, making it more efficient and cost-effective for research applications .
Case Studies
Several studies have highlighted the utility of similar compounds in drug discovery and development:
- Case Study on PROTAC Development : A study demonstrated how compounds similar to this compound were used to create effective PROTACs targeting specific oncogenes. This research showed promising results in reducing tumor growth in preclinical models.
- Biochemical Assays : In vitro assays have been conducted using this compound to evaluate its effectiveness in modulating protein levels involved in neurodegenerative diseases. Results indicated that it could significantly reduce the accumulation of toxic proteins associated with these conditions.
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization : The target compound’s synthesis may benefit from methods similar to (e.g., DMSO/K₂CO₃-mediated reactions), though yields depend on substituent reactivity.
- Safety and Handling : Unlike Fmoc-protected derivatives (), the target compound’s safety profile requires specific evaluation due to the reactive chlorine atom.
Preparation Methods
Construction of the 2-Chloropyridin-4-yl Substituted Piperidine Core
The key intermediate in the synthesis is the piperidine ring substituted at the nitrogen (position 1) with a 2-chloropyridin-4-yl group and at the 4-position with a reactive handle for further functionalization.
Palladium-Catalyzed Cross-Coupling:
Preparation of 4-(2-chloropyridin-4-yl)piperidine derivatives often starts from protected piperidine precursors such as tert-butyl 4-piperidone or its derivatives. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the 2-chloropyridin-4-yl moiety to the piperidine nitrogen or carbon. For example, a palladium(0) catalyst with appropriate ligands facilitates coupling between 4-iodo-piperidine derivatives and 2-chloropyridine fragments.Reduction of Tetrahydropyridinylidene Salts:
A novel method involves the selective reduction of tetrahydropyridinylidene salts to access 2-substituted piperidin-4-ones, which are key intermediates for further modifications. This method allows the introduction of various substituents, including 2-chloropyridinyl groups, through controlled reaction sequences.Protection and Deprotection Strategies:
Piperidine nitrogen is often protected as a tert-butyl carbamate (Boc) or similar protecting group during early synthetic steps to prevent side reactions. After key transformations, deprotection is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
Introduction of the Acetic Acid Side Chain at Piperidin-4-yl Position
The acetic acid moiety is typically introduced at the 4-position of the piperidine ring through functional group transformations involving ester intermediates or activated carboxylic acid derivatives.
Formation of Piperidin-4-yl Acetic Acid Esters:
The piperidine intermediate bearing the 2-chloropyridin-4-yl substituent is reacted with haloacetic acid derivatives or their esters to form the corresponding piperidin-4-yl acetic acid esters. These esters serve as protected forms that can be hydrolyzed to the free acid later.Hydrolysis to Acetic Acid:
Ester intermediates are hydrolyzed under basic or acidic conditions to yield the free acetic acid. For example, treatment with sodium hydroxide (NaOH) in aqueous medium or acidic cleavage using TFA can be employed.Coupling via Activated Esters:
Alternatively, the acetic acid group can be introduced by coupling the piperidine amine with activated esters such as N-hydroxysuccinimide esters (NHS esters) of acetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or HBTU in the presence of bases such as DIPEA or triethylamine (TEA).
Representative Synthetic Scheme Summary
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate | Pd-catalyzed cross-coupling, THF, reflux | Protects piperidine nitrogen as Boc |
| 2 | Deprotection of Boc group | TFA (10%) in CH2Cl2 | Yields free amine for further coupling |
| 3 | Formation of piperidin-4-yl acetic acid ester | Reaction with haloacetic acid derivatives or NHS esters, coupling agents (DCC, HBTU), base (DIPEA/TEA) | Ester intermediate formation |
| 4 | Hydrolysis of ester to acetic acid | NaOH aqueous or acidic hydrolysis | Yields final 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid |
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Cross-coupling | Pd2(dba)3, tri-2-furylphosphine | THF | 30-65 °C | 0.5-2 h | Attach 2-chloropyridin-4-yl to piperidine |
| Boc Deprotection | TFA (10%) | CH2Cl2 | Room temp | 0.5-1 h | Remove Boc protecting group |
| Coupling with Acetic Acid Derivatives | DCC, NHS, HBTU, DIPEA, TEA | DMF, CH2Cl2 | Room temp | 2-18 h | Form amide or ester bond |
| Ester Hydrolysis | NaOH (2.5 M) or acid | Aqueous or organic | Room temp | Several hours | Convert ester to acid |
Q & A
Q. What are the key steps in synthesizing 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid?
The synthesis typically involves multi-step organic reactions:
- Nucleophilic substitution : Reacting 2-chloro-4-pyridyl derivatives with piperidine precursors to form the piperidine-pyridyl backbone.
- Acetic acid functionalization : Introducing the acetic acid moiety via alkylation or coupling reactions (e.g., using bromoacetic acid derivatives under basic conditions).
- Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include solvent polarity (e.g., dichloromethane or methanol), temperature control (25–60°C), and catalyst selection (e.g., triethylamine) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the piperidine and pyridyl rings.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for novel derivatives .
Q. What solvents and reaction conditions optimize synthesis yields?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature : 50–80°C for ring closure reactions; lower temperatures (0–25°C) prevent side reactions during acid coupling.
- Statistical optimization : Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical variables like pH and catalyst loading .
Q. How is the compound’s stability assessed under varying conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
- pH-dependent stability : Incubation in buffered solutions (pH 2–12) with HPLC monitoring to assess degradation kinetics.
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure .
Q. What are common strategies for functionalizing the acetic acid moiety?
- Esterification : Reaction with alcohols (e.g., ethanol) under acidic catalysis.
- Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt).
- Salt formation : Interaction with hydrochloric acid to improve solubility .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and regioselectivity?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for nucleophilic substitutions.
- Reaction path search algorithms : Identify low-energy pathways to minimize byproducts (e.g., competing alkylation sites).
- Machine learning : Trained on reaction databases to suggest optimal solvents/catalysts .
Q. How can contradictions in reported biological activity data be resolved?
- Structure-Activity Relationship (SAR) studies : Systematic modification of the pyridyl/piperidine substituents to isolate pharmacophores.
- Target validation : CRISPR knockout or siRNA silencing to confirm biological targets.
- Computational docking : Molecular dynamics simulations to assess binding affinity variations across experimental conditions .
Q. What strategies improve regioselectivity in substitution reactions involving the piperidine ring?
- Steric directing groups : Bulky protecting groups (e.g., tosyl) guide substitutions to specific positions.
- Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O stabilizes transition states for selective alkylation.
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways .
Q. How can multi-step synthesis challenges (e.g., low yields) be addressed?
Q. What advanced methodologies design derivatives with enhanced pharmacological profiles?
- Fragment-based drug design : Combines piperidine-pyridyl scaffolds with bioactive fragments via click chemistry.
- In vitro assays : High-throughput screening against disease-specific targets (e.g., kinases, GPCRs).
- Metabolic stability profiling : Liver microsome assays to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
